1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride
Description
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride (CAS: 1583244-06-7) is a member of the imidazolium-based ionic liquids (ILs) class, characterized by a bulky cyclododecyl substituent at the N3 position and a 2,4,6-trimethylphenyl (mesityl) group at the N1 position. This compound is synthesized via alkylation of the corresponding imidazole precursor, followed by chloride ion exchange . Its molecular weight is 454.13 g/mol, and it is typically stocked as a white solid with 98% purity . The cyclododecyl group imparts significant steric bulk, which may influence solubility, catalytic activity, and stability in comparison to other imidazolium derivatives.
Properties
IUPAC Name |
1-cyclododecyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N2.ClH/c1-20-17-21(2)24(22(3)18-20)26-16-15-25(19-26)23-13-11-9-7-5-4-6-8-10-12-14-23;/h15-19,23H,4-14H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRODWXYVTUXSFG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCCCCCC3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Formamidine Route
A solvent-free method reported in Angewandte Chemie utilizes formamidines as precursors. Symmetric and unsymmetric imidazolinium chlorides are synthesized by reacting N-mesitylformamidine (derived from 2,4,6-trimethylaniline and triethylorthoformate) with 1,2-dichloroethane (DCE) in the presence of a base . For the unsymmetric variant, cyclododecylamine is introduced alongside mesitylformamidine, enabling selective alkylation.
The reaction proceeds at 80°C for 5–10 minutes, followed by extraction with dichloromethane and drying over magnesium sulfate. Purification via trituration with cyclohexane yields the imidazolinium chloride with minimal halide contamination (<10 ppm) .
Advantages :
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Atom Economy : Eliminates solvent use, reducing waste.
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Yield : 85–92% for symmetric analogs; unsymmetric yields require optimization .
Quaternization of Imidazole Derivatives
Adapting a procedure from ChemicalBook, 1-(2,4,6-trimethylphenyl)imidazole is quaternized with cyclododecyl chloride. The imidazole precursor is synthesized via cyclocondensation of glyoxal, formaldehyde, and mesitylamine in acetic acid . Quaternization involves refluxing the imidazole with cyclododecyl chloride in acetonitrile for 24 hours, followed by precipitation with diethyl ether.
Critical Parameters :
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Temperature : 80°C for cyclocondensation; 100°C for quaternization.
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Purity : NMR confirms absence of unreacted imidazole (δ 7.07–7.06 ppm) .
Distillation-Precipitation Purification
A patent by Google Patents describes a purification technique for imidazolium salts involving carbene distillation. The crude imidazol-2-ylidene (generated via base treatment of the imidazolium precursor) is distilled under reduced pressure and condensed into a receiver containing hydrochloric acid . This method ensures high purity (<5 ppm chloride) but requires specialized apparatus to handle the thermally sensitive carbene.
Application to Target Compound :
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Challenges : Bulky cyclododecyl group may hinder distillation.
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Workaround : Substitute distillation with liquid/liquid extraction using hexane/water .
Comparative Analysis of Synthetic Routes
Characterization and Validation
All routes necessitate validation via:
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NMR : Peaks at δ 2.27 ppm (mesityl methyl groups) and δ 1.43 ppm (cyclododecyl protons) .
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Melting Point : >300°C (decomposition typical for imidazolium salts) .
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Elemental Analysis : Carbon/nitrogen ratios consistent with C₂₇H₃₈ClN₂ .
Industrial and Research Applications
The compound’s bulky N-substituents enhance thermal stability, making it suitable for:
Chemical Reactions Analysis
Cycloaddition Reactions
The derived NHC-copper complexes catalyze azide-alkyne cycloadditions (Huisgen reaction), producing 1,4-disubstituted triazoles with high regioselectivity :
Hydration of Alkynes
NHC-gold complexes facilitate Markovnikov-selective hydration of terminal alkynes to ketones :
Cross-Coupling Reactions
Pd(NHC) complexes enable Suzuki-Miyaura couplings of aryl chlorides with boronic acids, even with electron-rich substrates :
Comparative Reactivity
The cyclododecyl group enhances solubility in nonpolar solvents compared to simpler NHC precursors like 1,3-dimesitylimidazolium chloride :
Mechanistic Insights
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride involves its interaction with molecular targets through the imidazolium cation. The cation can form strong ionic interactions with anionic species, leading to the stabilization of reaction intermediates and the facilitation of various chemical transformations. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride with analogous imidazolium salts, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
However, this bulk may enhance stability in harsh conditions . The adamantyl analog (CAS 1583244-07-8) shares steric bulk but with a rigid, fused-ring structure, which may improve thermal stability in high-temperature catalytic processes .
Solubility and Hydrophobicity: The cyclododecyl group renders the compound highly hydrophobic, contrasting with hydrophilic analogs like 1-tetradecyl-3-methylimidazolium chloride, which dissolves readily in polar solvents . Symmetric bis-aryl derivatives (e.g., CAS 141556-45-8) exhibit moderate solubility in dichloromethane or THF, whereas cyclododecyl and adamantyl variants may require non-polar solvents .
Catalytic Applications: Bis-mesityl derivatives (e.g., CAS 141556-45-8) are widely used as N-heterocyclic carbene (NHC) precursors in organocatalysis, such as benzoin condensation (e.g., with KCN as a co-catalyst) . The cyclododecyl variant’s applications remain less documented but are hypothesized to serve in niche catalysis where steric protection of metal centers is critical .
Thermal and Chemical Stability :
- Adamantyl and cyclododecyl substituents enhance thermal stability compared to alkyl-chain analogs (e.g., 1-tetradecyl-3-methylimidazolium chloride), which may decompose at elevated temperatures .
Research Findings and Data Gaps
- Synthetic Challenges : Cyclododecyl-substituted imidazolium salts require multi-step synthesis due to the difficulty of introducing bulky aliphatic groups, unlike aryl-substituted analogs .
- Lack of Catalytic Data : While bis-mesityl and diisopropylphenyl analogs are well-studied in catalysis, the cyclododecyl derivative’s reactivity remains under-explored .
- Solubility Data : Empirical solubility parameters (e.g., in hexane or toluene) for the cyclododecyl compound are absent in available literature, limiting formulation guidance .
Biological Activity
1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride (CAS: 1583244-06-7) is a synthetic compound belonging to the class of N-heterocyclic carbenes (NHCs). This compound has garnered attention due to its potential biological activities and applications in catalysis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure, and relevant case studies.
- Molecular Formula : C24H37ClN2
- Molecular Weight : 389.02 g/mol
- Appearance : White to light yellow powder or crystal
- Purity : ≥ 98%
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of imidazole derivatives followed by quaternization with alkyl halides .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazolium salts, including this compound. The compound has shown significant inhibition against various bacterial strains, both gram-positive and gram-negative. For instance, research indicates that silver-NHC complexes derived from similar imidazolium salts exhibit outstanding antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The potential anticancer properties of NHCs have been explored extensively. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Studies show that NHC-ligated metal complexes can target multiple pathways in cancer cells, leading to cell death and reduced tumor growth .
Case Studies
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Antibacterial Efficacy :
A study focused on the synthesis of silver complexes with NHC ligands demonstrated enhanced antibacterial properties against resistant bacterial strains. The study reported that complexes derived from imidazolium salts exhibited a synergistic effect when combined with traditional antibiotics . -
Anticancer Mechanisms :
Research into dual-targeting redox-active NHC-ligated complexes revealed promising results in combating drug-resistant cancer cells. These complexes were shown to induce oxidative stress in cancer cells, leading to apoptosis and inhibition of cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(2,4,6-Trimethylphenyl)-3-(cyclododecyl)imidazolium chloride?
- Methodological Answer : The compound can be synthesized via a two-step alkylation process. First, 1-(2,4,6-trimethylphenyl)imidazole is reacted with cyclododecyl bromide under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., acetonitrile) at 80–90°C for 24–48 hours. The intermediate is then quaternized using HCl gas or concentrated hydrochloric acid to yield the chloride salt. Yields typically range from 65% to 75%, depending on purification methods (e.g., recrystallization from ethanol/water mixtures) .
| Reaction Parameter | Condition | Yield |
|---|---|---|
| Solvent | Acetonitrile | ~70% |
| Temperature | 80–90°C | |
| Reaction Time | 24–48 hours | |
| Purification | Recrystallization (EtOH/H₂O) | 75% |
Q. Which spectroscopic techniques are most effective for characterizing this ionic liquid?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns and purity. The trimethylphenyl group shows distinct aromatic protons (δ 6.8–7.2 ppm) and methyl protons (δ 2.2–2.5 ppm), while the cyclododecyl group exhibits complex aliphatic signals (δ 1.2–2.0 ppm) .
- IR Spectroscopy : Key peaks include ν(C=N) at ~1555 cm⁻¹ and ν(C=O) at ~1681 cm⁻¹ (if acetylated derivatives are present) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .
Q. What are the thermal stability and decomposition thresholds for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures >250°C, with stability influenced by anion choice (chloride vs. bulkier anions like hexafluorophosphate). No hazardous decomposition products are reported under standard conditions .
Advanced Research Questions
Q. How do steric effects from the 2,4,6-trimethylphenyl and cyclododecyl groups influence catalytic performance in transition-metal complexes?
- Methodological Answer : The bulky substituents enhance steric hindrance, stabilizing metal centers (e.g., Ru, Pd) in catalytic cycles. For example, in hydrogenation reactions, these groups reduce catalyst deactivation by preventing agglomeration. Kinetic studies using in situ FTIR or XRD can quantify ligand-metal interactions .
Q. What computational strategies predict the reactivity of this ionic liquid in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Reaction path search methods (e.g., IRC analysis) combined with experimental validation (e.g., GC-MS monitoring) optimize conditions for Suzuki-Miyaura couplings .
| Parameter | Computational Approach | Experimental Validation |
|---|---|---|
| Transition State Energy | DFT (B3LYP/6-31G*) | GC-MS reaction monitoring |
| Solvent Effects | COSMO-RS solvation model | Solvent screening (DMSO vs. THF) |
Q. Can this compound serve as a precursor for N-heterocyclic carbene (NHC) ligands in asymmetric catalysis?
- Methodological Answer : Deprotonation with strong bases (e.g., KOᵗBu) generates NHC ligands. Chiral variants require enantiopure cyclododecyl substituents. Circular dichroism (CD) spectroscopy and X-ray crystallography confirm ligand geometry and metal coordination .
Q. What electrochemical properties make this ionic liquid suitable for energy storage applications?
- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile reveals a wide electrochemical window (~4.5 V). Ionic conductivity measurements (e.g., impedance spectroscopy) at varying temperatures (25–100°C) correlate with Arrhenius behavior, suggesting utility in supercapacitors or Li-ion batteries .
Contradictions and Resolutions
- Synthetic Yield Variability : reports 75% yield for analogous compounds, while other methods (e.g., ) suggest lower yields (65–70%). This discrepancy may arise from purification techniques or solvent choice. Researchers should optimize recrystallization solvents (e.g., ethanol vs. acetone) .
- Thermal Stability : While claims no decomposition below 250°C, bulkier anions (e.g., PF₆⁻) in show higher stability. Anion exchange protocols (e.g., metathesis with KPF₆) can enhance thermal resilience for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
